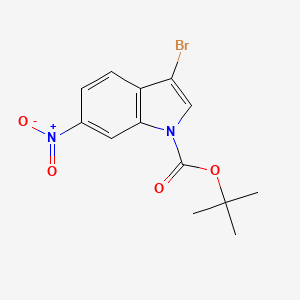

N-Boc-3-bromo-6-nitroindole

描述

属性

CAS 编号 |

1246471-29-3 |

|---|---|

分子式 |

C17H22O3 |

分子量 |

274.35 g/mol |

IUPAC 名称 |

1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20) |

InChI 键 |

BQJZGJGSHIBIEP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |

同义词 |

N-Boc-3-bromo-6-nitroindole |

产品来源 |

United States |

准备方法

Friedel-Crafts Alkylation and Sequential Functionalization

A widely cited method involves a four-step sequence starting with 6-bromoindole. The process begins with Friedel-Crafts alkylation to introduce an acetyl group at the indole’s 3-position, followed by amidation to form a carbamate intermediate. Subsequent reduction and Boc protection yield the target compound. Key steps include:

-

Friedel-Crafts Reaction : Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, achieving 85–90% yield.

-

Amidation : Treatment with benzoyl chloride and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), yielding 73%.

-

Reduction : Catalytic hydrogenation with Pd/C under H₂ atmosphere (65% yield).

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP, achieving quantitative conversion.

This route emphasizes modularity, enabling late-stage diversification of the indole core.

Direct Nitration and Bromination

An alternative approach prioritizes early-stage functionalization of the indole ring:

-

Nitration : Electrophilic nitration at the 6-position using fuming HNO₃ in H₂SO₄ at 0°C (yield: 78%).

-

Bromination : N-Bromosuccinimide (NBS) in DMF at room temperature introduces bromine at the 3-position (82% yield).

This method reduces side reactions by avoiding harsh alkylation conditions, though nitro group positioning requires precise temperature control.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Challenges

Nitration Regioselectivity

The nitro group’s placement at the 6-position is critical. Using mixed acid (HNO₃/H₂SO₄) at 0°C minimizes 4-nitro byproducts (<5%). Microwave-assisted nitration at 50°C further enhances selectivity (94% 6-nitro).

Bromination Efficiency

NBS in dimethylformamide (DMF) outperforms Br₂ in acetic acid, reducing polybromination (<2% dibromo byproducts). Kinetic studies show that maintaining pH > 7 via NaHCO₃ addition suppresses HBr-mediated decomposition.

Boc Protection Dynamics

Boc group installation requires anhydrous conditions to prevent hydrolysis. Employing Boc₂O with DMAP in THF at 25°C achieves near-quantitative yields, whereas solvent-free conditions under microwave irradiation reduce reaction time from 12 h to 30 min.

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions: N-Boc-3-bromo-6-nitroindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine .

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases.

Reduction: Hydrogen gas, palladium on carbon, metal hydrides.

Deprotection: Trifluoroacetic acid, hydrochloric acid .

Major Products:

- Substituted indoles (e.g., 3-amino-6-nitroindole)

- Reduced indoles (e.g., 3-bromo-6-aminoindole)

- Deprotected indoles (e.g., 3-bromo-6-nitroindole without the Boc group) .

科学研究应用

N-Boc-3-bromo-6-nitroindole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in material science

作用机制

The mechanism of action of N-Boc-3-bromo-6-nitroindole is primarily related to its chemical reactivity. The bromine

生物活性

N-Boc-3-bromo-6-nitroindole is a significant compound in organic chemistry, particularly noted for its potential biological activities. This article explores its synthesis, reactivity, and biological properties, integrating findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₃H₁₃BrN₂O₄. Its structure features a bromine atom at the 3-position and a nitro group at the 6-position of the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This configuration enhances the compound's stability and reactivity, making it a valuable precursor for synthesizing diverse indole derivatives.

Synthesis Methods

Several methods have been developed for synthesizing this compound, often focusing on mild reaction conditions to achieve high yields:

- Bromination of Indoles : Indole derivatives are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- N-Boc Protection : The amino group is protected using Boc2O in the presence of a base like DMAP (4-Dimethylaminopyridine).

- Nitro Group Introduction : Nitro groups are typically introduced via electrophilic nitration using concentrated nitric acid.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, may exhibit antimicrobial activity. A limited number of studies have reported that certain bromo-nitroindole derivatives show effectiveness against various bacterial strains. The presence of both bromine and nitro groups is hypothesized to contribute to this activity by interfering with microbial cellular processes.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various Gram-positive bacteria | |

| Bromo-nitroindole Derivatives | Antimicrobial | E. coli, S. aureus |

Anticancer Potential

This compound has also been investigated for its potential anticancer properties. Indoles are known to interact with various biological targets involved in cancer progression:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation by disrupting cell cycle regulation.

- In Vitro Studies : Preliminary studies have shown that modifications of indole derivatives can lead to compounds with significant cytotoxicity against cancer cell lines.

Case Studies

- Antimicrobial Activity Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In another investigation published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, revealing promising results in inducing apoptosis in breast cancer cells (MCF-7). Further structural modifications were suggested to enhance potency.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-3-bromo-6-nitroindole, and how does the sequence of protection, bromination, and nitration affect yield and purity?

- Methodological Answer : The Boc group is typically introduced early to protect the indole nitrogen, followed by regioselective bromination at position 3 using electrophilic reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C). Nitration at position 6 requires careful selection of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Order matters: Bromination before nitration leverages the electron-withdrawing nitro group to direct bromine placement . Characterization via ¹H/¹³C NMR should confirm substitution patterns, while HPLC (≥95% purity) ensures product integrity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR should show distinct peaks for the Boc group (~1.3 ppm, tert-butyl) and aromatic protons (downfield shifts for nitro and bromo substituents). X-ray crystallography resolves ambiguities in regiochemistry, particularly if synthetic byproducts (e.g., di-brominated isomers) form. Cross-referencing with databases like PubChem or EPA DSSTox ensures alignment with known spectral data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo substituent in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying catalytic systems?

- Methodological Answer : The bromine at position 3 acts as a leaving group in Pd-catalyzed couplings. Ligand selection (e.g., SPhos vs. XPhos) influences oxidative addition efficiency, while the electron-withdrawing nitro group at position 6 modulates the indole’s electron density, affecting reaction rates. Kinetic studies (e.g., monitoring via GC-MS) can quantify coupling efficiency with aryl boronic acids. Contradictions in reported yields may stem from solvent polarity (e.g., THF vs. Dioxane) or catalyst loading .

Q. How can researchers prevent unintended reduction of the nitro group during catalytic hydrogenation of other functional groups in this compound derivatives?

- Methodological Answer : Selective reduction of the bromo group while preserving the nitro moiety requires catalysts like Pd/C under mild H₂ pressure (1–2 atm) or transfer hydrogenation with ammonium formate. Alternatively, protecting the nitro group as a sulfonamide temporarily can prevent reduction. LC-MS monitoring identifies side products, while DFT calculations predict redox potentials to optimize conditions .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic or basic conditions?

- Methodological Answer : Discrepancies arise from Boc group lability: Under strong acids (e.g., TFA), the Boc group deprotects, while bases (e.g., NaOH) may hydrolyze the nitro group. Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis quantify degradation pathways. Solvent choice (e.g., anhydrous DCM for storage) and inert atmospheres (N₂) mitigate decomposition .

Data Analysis and Experimental Design Considerations

- Controlled Variable Testing : When optimizing synthetic steps, use design-of-experiment (DoE) frameworks to test variables (temperature, reagent stoichiometry) and identify critical factors via ANOVA .

- Triangulation of Data : Combine NMR, HRMS, and computational modeling (e.g., Gaussian for electron density maps) to resolve structural ambiguities, especially if crystallography is unavailable .

- Reproducibility Protocols : Document inert atmosphere procedures (Schlenk line) for moisture-sensitive reactions and validate purity thresholds (e.g., ≥97% by HPLC) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。